Sodium stearyl fumarate

描述

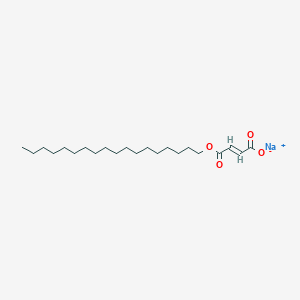

硬脂酸钠富马酸酯是一种合成化合物,广泛应用于制药行业,用作各种制剂中的润滑剂和抗粘剂。它是一种白色或几乎为白色的无臭、无味的粉末,可溶于水和酒精。 硬脂酸钠富马酸酯的化学式为C22H39NaO4,由硬脂酸和富马酸衍生而来 .

准备方法

合成路线和反应条件: 硬脂酸钠富马酸酯是通过在氢氧化钠存在下,将硬脂酸与富马酸进行酯化反应合成的。该反应产生硬脂酸钠富马酸酯以及水作为副产物。 然后对产物进行纯化和干燥,以获得最终的粉末形式 .

工业生产方法: 在工业环境中,制备过程包括将马来酸酐、十八醇和反应溶剂混合,然后加热并进行开环反应。然后添加转化剂进行转化反应。将混合物冷却,然后添加含钠的碱溶液。 搅拌冷却后,分离出晶体得到粗产物,然后精制得到硬脂酸钠富马酸酯 .

化学反应分析

反应类型: 硬脂酸钠富马酸酯主要发生酯化和中和反应。它是在催化剂(如硫酸或对甲苯磺酸)存在下,由富马酸与硬脂醇反应合成。 然后用氢氧化钠中和硬脂酸富马酸酯,形成硬脂酸富马酸酯的钠盐 .

常用试剂和条件:

酯化: 富马酸、硬脂醇、硫酸或对甲苯磺酸(催化剂)。

中和: 氢氧化钠。

主要生成产物: 这些反应生成的主要产物是硬脂酸钠富马酸酯,水作为副产物 .

科学研究应用

Lubrication in Tablet Production

Sodium stearyl fumarate is predominantly used as a lubricant in the manufacturing of tablets and capsules. Typical concentrations range from 0.5% to 2.0% w/w. Its effectiveness lies in its ability to reduce friction between the tablet matrix and the tooling during compression, thereby improving tablet ejection without adversely affecting disintegration times .

Advantages Over Magnesium Stearate:

- Reduced Hydrophobicity : Unlike magnesium stearate, SSF does not significantly increase disintegration times, making it more suitable for orally disintegrating tablets (ODTs) .

- Compatibility with APIs : Studies have shown that SSF exhibits better compatibility with various APIs, minimizing degradation reactions that can occur with other lubricants .

Case Studies on Formulation Performance

A comparative study evaluated the performance of SSF against magnesium stearate in ODT formulations. Results indicated that SSF provided superior lubrication without compromising the dissolution profile of dextromethorphan hydrobromide tablets, enhancing taste-masking properties through physical adsorption .

| Lubricant | Dissolution Rate (%) | Disintegration Time (s) | Taste Masking Efficiency |

|---|---|---|---|

| This compound | >95 | 30 | High |

| Magnesium Stearate | <80 | 50 | Low |

Food Industry Applications

This compound has also found applications in food technology, particularly in bakery products. It acts as a leavening agent that helps maintain cake volume under varying sugar levels, thereby improving the texture and quality of baked goods .

Case Study: Bakery Product Formulation

In a series of experiments, this compound was incorporated into cake formulations to assess its impact on volume and texture:

| Sugar Level (parts) | Control Volume (cc) | SSF Volume (cc) |

|---|---|---|

| 120 | 615 | 642 |

| 140 | 600 | 620 |

The results demonstrated that cakes containing SSF maintained better volume compared to controls, highlighting its functional benefits in food applications.

Mechanistic Insights and Stability Studies

Research has indicated that this compound can interact with APIs under certain conditions, leading to degradation products that may affect formulation stability. A study on the AZD7986 project revealed that under humid conditions, SSF could react with APIs to form Michael addition products, necessitating careful formulation design to mitigate these effects .

作用机制

硬脂酸钠富马酸酯通过减少片剂压缩过程中的颗粒之间的摩擦,起到润滑剂的作用。它在内模壁和片剂之间的边界处形成一层,填补界面处的粗糙度并防止粘附。 这种机制确保片剂能够从压机中顺利弹出,并保持片剂结构的完整性 .

类似化合物:

- 硬脂酸镁

- 硬脂酸钠

- 硬脂酸

比较: 硬脂酸钠富马酸酯以其亲水性而独树一帜,使其适用于其他润滑剂(如硬脂酸镁)可能无法提供足够的稳定性、硬度、含量均匀性、崩解和溶解速率的制剂 。 与疏水的硬脂酸镁不同,硬脂酸钠富马酸酯在疏水性和亲水性之间取得平衡,从而在片剂制剂中表现出更好的整体性能 .

相似化合物的比较

- Magnesium stearate

- Sodium stearate

- Stearic acid

Comparison: Sodium stearyl fumarate is unique in its hydrophilic nature, making it suitable for formulations where other lubricants like magnesium stearate may fail to provide adequate stability, hardness, content uniformity, disintegration, and dissolution rates . Unlike magnesium stearate, which is hydrophobic, this compound offers a balance between hydrophobic and hydrophilic properties, resulting in better overall performance in tablet formulations .

生物活性

Sodium stearyl fumarate (SSF) is a sodium salt of stearyl fumarate, primarily utilized as a lubricant and excipient in pharmaceutical formulations. Its biological activity encompasses absorption, metabolism, and compatibility with active pharmaceutical ingredients (APIs). This article delves into the synthesis, pharmacokinetics, and safety profile of SSF, supported by data tables and case studies.

Synthesis and Properties

This compound is synthesized through a two-step process:

- Esterification : Stearyl alcohol reacts with fumaric acid in the presence of a catalyst (e.g., sulfuric acid) to form stearyl fumarate.

- Neutralization : The resultant stearyl fumarate is then neutralized with sodium hydroxide to yield this compound.

The chemical formula for this compound is , and it appears as a white or almost white powder .

Absorption and Metabolism

Research indicates that this compound exhibits significant absorption in animal models. In a study involving rats and dogs:

- Rats : Approximately 80% of the administered dose was absorbed, with complete metabolism occurring within 8 hours. The primary metabolic products were stearyl alcohol and fumaric acid .

- Dogs : About 35% of the dose was absorbed, with the remaining 65% excreted unchanged in feces. Similar metabolic pathways were observed as in rats .

Table 1: Absorption and Metabolism Data

| Species | Administered Dose | Absorption (%) | Metabolized Within (Hours) | Excretion (%) |

|---|---|---|---|---|

| Rats | 300 mg/kg | 80 | < 8 | 20 |

| Dogs | 300 mg/kg | 35 | < 8 | 65 |

Compatibility Studies

This compound has been studied for its compatibility with various APIs. A notable study related to the AZD7986 project revealed potential incompatibility issues under humid conditions, leading to degradation products when combined with certain excipients. The degradation was identified as a Michael addition product involving fumaric acid .

Table 2: Compatibility Findings

| API | Observed Degradant | Reaction Conditions |

|---|---|---|

| AZD7986 | Michael addition product | Humid conditions (50°C/75% RH) |

| Chlorhexidine | Incompatibility noted | Basic pH environments |

Safety Profile

This compound is generally regarded as safe for use in pharmaceutical formulations. It has been classified as a non-toxic and non-irritant material. Studies show that both stearyl alcohol and fumaric acid, the metabolic products of SSF, are naturally occurring substances, thus posing minimal long-term health risks .

Case Studies

- Case Study on Lubrication Efficiency :

- Stability Study :

属性

CAS 编号 |

4070-80-8 |

|---|---|

分子式 |

C22H39NaO4 |

分子量 |

390.5 g/mol |

IUPAC 名称 |

sodium;4-octadecoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |

InChI 键 |

STFSJTPVIIDAQX-UHFFFAOYSA-M |

手性 SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |

Key on ui other cas no. |

4070-80-8 |

Pictograms |

Irritant |

同义词 |

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。